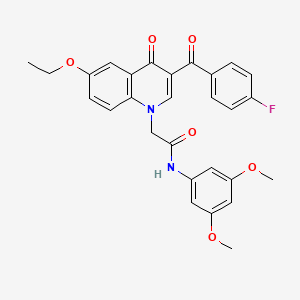![molecular formula C16H22N2O2S B2937275 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1252445-89-8](/img/structure/B2937275.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, commonly known as CM156, is a novel small molecule drug that has gained significant attention in the field of cancer research. This compound has demonstrated potent anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
The mechanism of action of CM156 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation. Specifically, CM156 has been shown to inhibit the activity of several proteins involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CM156 has been found to have other biochemical and physiological effects. For example, CM156 has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, CM156 has been found to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CM156 for lab experiments is its potency and specificity for cancer cells. This allows for more accurate and reliable testing of the compound's anti-cancer activity. However, one limitation is that CM156 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for the development of CM156 as a cancer therapy. One direction is to further optimize the compound's structure and pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is to investigate the potential of CM156 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials will be necessary to determine the safety and efficacy of CM156 in humans, and to identify the optimal patient population for this therapy.
Métodos De Síntesis
The synthesis of CM156 involves a multi-step process, starting with the reaction of 4-methoxythiophenol with 1-bromo-2-methylpropane to form 2-(4-methoxyphenylthio)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate to form N-(tert-butyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield CM156.
Aplicaciones Científicas De Investigación
CM156 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CM156 has been shown to inhibit cancer cell growth and induce cancer cell death, both in vitro and in vivo. Additionally, CM156 has been found to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)16(4,10-17)18-15(19)12(3)21-14-8-6-13(20-5)7-9-14/h6-9,11-12H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIWHVUCBBNAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


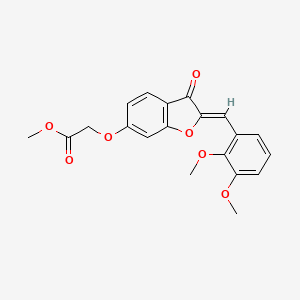
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)
![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)
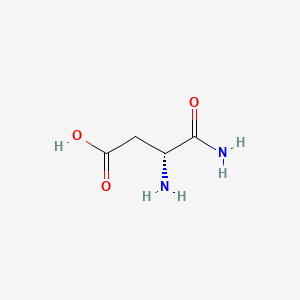
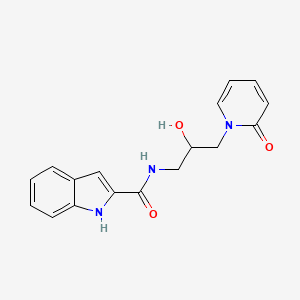
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)
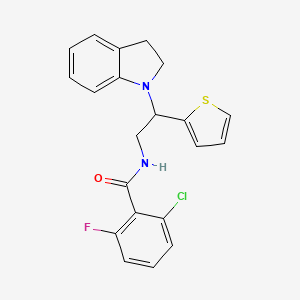

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
